Methyl 2-({[(4-isopropoxybenzoyl)amino]carbothioyl}amino)benzoate Methyl 2-({[(4-isopropoxybenzoyl)amino]carbothioyl}amino)benzoate
Brand Name: Vulcanchem
CAS No.: 428471-49-2
VCID: VC0364203
InChI: InChI=1S/C19H20N2O4S/c1-12(2)25-14-10-8-13(9-11-14)17(22)21-19(26)20-16-7-5-4-6-15(16)18(23)24-3/h4-12H,1-3H3,(H2,20,21,22,26)
SMILES: CC(C)OC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2C(=O)OC
Molecular Formula: C19H20N2O4S
Molecular Weight: 372.4g/mol

Methyl 2-({[(4-isopropoxybenzoyl)amino]carbothioyl}amino)benzoate

CAS No.: 428471-49-2

Main Products

VCID: VC0364203

Molecular Formula: C19H20N2O4S

Molecular Weight: 372.4g/mol

Methyl 2-({[(4-isopropoxybenzoyl)amino]carbothioyl}amino)benzoate - 428471-49-2

CAS No. 428471-49-2
Product Name Methyl 2-({[(4-isopropoxybenzoyl)amino]carbothioyl}amino)benzoate
Molecular Formula C19H20N2O4S
Molecular Weight 372.4g/mol
IUPAC Name methyl 2-[(4-propan-2-yloxybenzoyl)carbamothioylamino]benzoate
Standard InChI InChI=1S/C19H20N2O4S/c1-12(2)25-14-10-8-13(9-11-14)17(22)21-19(26)20-16-7-5-4-6-15(16)18(23)24-3/h4-12H,1-3H3,(H2,20,21,22,26)
Standard InChIKey LDAUAYLNJCYHEJ-UHFFFAOYSA-N
SMILES CC(C)OC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2C(=O)OC
Canonical SMILES CC(C)OC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2C(=O)OC
PubChem Compound 1338377
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator